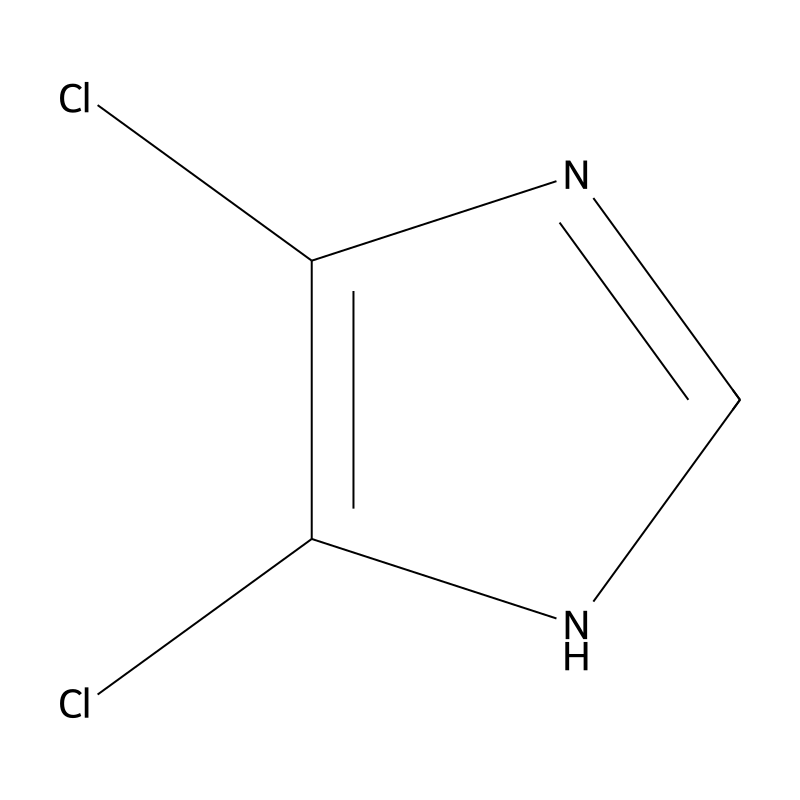

4,5-Dichloroimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organometallic Complexes:

,5-Dichloroimidazole serves as a precursor for the formation of N-heterocyclic carbenes (NHCs). These carbene ligands possess unique electronic properties, making them valuable in the design of organometallic complexes with diverse applications. Studies have shown the successful utilization of 4,5-dichloroimidazole in the synthesis of:

- Iridium catalysts with bicyclic pyridine-phosphinite ligands for asymmetric hydrogenation reactions [].

- Silver and gold carbenes exhibiting antitumor activity through the generation of reactive oxygen species [].

These findings highlight the potential of 4,5-dichloroimidazole-derived carbenes in developing novel catalysts and therapeutic agents.

Functional Materials Development:

The incorporation of 4,5-dichloroimidazole moieties into functional materials is another area of exploration. Researchers have employed this compound in the preparation of:

- Nanoparticles loaded with silver-carbene complexes for antimicrobial applications [].

- Metal-organic frameworks (MOFs) for enhanced gas adsorption and separation [].

These studies demonstrate the potential of 4,5-dichloroimidazole as a building block for the design of materials with tailored properties for specific applications.

Other Potential Applications:

While not as extensively explored as the areas mentioned above, the unique properties of 4,5-dichloroimidazole suggest its potential involvement in other research fields. These include:

4,5-Dichloroimidazole is a halogenated derivative of imidazole, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring. Its molecular formula is C₃H₂Cl₂N₂, and it has a molecular weight of approximately 136.96 g/mol. This compound is typically encountered as a solid at room temperature and is known for its aromatic properties and ability to form hydrogen bonds, making it a versatile ligand in coordination chemistry .

Common Reactions Include:- Coordination with Metal Ions: Forms stable complexes with transition metals.

- Substitution Reactions: Can undergo nucleophilic substitution due to the electrophilic nature of the chlorine atoms.

- Cyclization: Can participate in cyclization reactions to form more complex heterocyclic compounds.

The biological activity of 4,5-dichloroimidazole has garnered attention in pharmacological research. It exhibits antifungal properties and has been evaluated for its potential as an antimicrobial agent. Studies indicate that its derivatives can enhance biological activity, making it a candidate for drug development against various pathogens .

Notable Biological Properties:- Antifungal Activity: Effective against certain fungal strains.

- Antimicrobial Potential: Shows promise in inhibiting bacterial growth.

- Drug Development: Used as a scaffold for synthesizing more complex biologically active compounds.

Several methods exist for synthesizing 4,5-dichloroimidazole, which can be categorized into direct halogenation and cyclization techniques.

Common Synthesis Routes:- Halogenation of Imidazole: Direct chlorination of imidazole using chlorine gas or chlorinating agents.

- Cyclization Reactions: Involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazole ring with chlorine substituents.

- Metal-Catalyzed Processes: Utilizing metal catalysts to facilitate the formation of 4,5-dichloroimidazole from simpler starting materials.

4,5-Dichloroimidazole finds applications across various fields including:

- Pharmaceuticals: As an intermediate in the synthesis of antifungal and antimicrobial agents.

- Agriculture: Used in developing agrochemicals for pest control.

- Coordination Chemistry: Acts as a ligand in metal complexes for catalysis and material science applications .

Research on interaction studies involving 4,5-dichloroimidazole has focused on its coordination with metal ions and its effects on biological systems. Computational studies have modeled its interactions with various solvents and metal complexes, providing insights into its electronic structure and reactivity .

Key Findings:- Solvent Effects: The choice of solvent significantly influences the distribution of electron density and coordination behavior.

- Metal Complex Stability: The formation of complexes with metals like copper(II) demonstrates enhanced stability and potential catalytic activity.

4,5-Dichloroimidazole shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidazole | C₃H₄N₂ | Basicity; widely used as a building block |

| 2-Methylimidazole | C₄H₆N₂ | Enhanced solubility; used in pharmaceuticals |

| 4-Bromoimidazole | C₃H₂BrN₂ | Similar reactivity but with bromine instead of chlorine |

| 1H-Imidazole | C₃H₄N₂ | Different position of substituents affects reactivity |

Uniqueness of 4,5-Dichloroimidazole:

The presence of two chlorine atoms at the 4 and 5 positions significantly enhances its reactivity compared to other derivatives. This positioning allows for unique interaction patterns with both biological targets and metal ions, making it a valuable compound in medicinal chemistry and materials science .

4,5-Dichloroimidazole, a halogenated derivative of imidazole, has emerged as a pivotal compound in organic synthesis and industrial applications. Its discovery traces back to early studies on imidazole derivatives, where halogenation strategies were explored to enhance reactivity. The compound gained prominence in the 1970s–1980s with advancements in heterocyclic chemistry, particularly in the synthesis of bioactive molecules. Early research focused on its role as a precursor in pharmaceutical intermediates, driven by the need for antifungal and antibacterial agents. By the 1990s, systematic studies on its thermodynamic properties and synthetic versatility solidified its importance in both academic and industrial contexts.

Position Within Imidazole Chemistry

As a member of the imidazole family, 4,5-dichloroimidazole distinguishes itself through its electron-withdrawing chlorine substituents at the 4- and 5-positions. This substitution pattern significantly alters its electronic and steric properties compared to non-halogenated imidazoles. For instance, it exhibits enhanced electrophilicity, enabling nucleophilic substitution reactions at the imidazole ring. In contrast to 1-methylimidazole or 2-methylimidazole, its reactivity is more directed toward electrophilic aromatic substitution due to the electron-deficient nature of the ring.

Table 1: Comparative Properties of Imidazole Derivatives

| Compound | Substituents | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| Imidazole | None | 89–91 | Soluble | Pharmaceutical bases |

| 2-Methylimidazole | Methyl at C2 | 140–142 | Slightly soluble | Corrosion inhibitors |

| 4-Nitroimidazole | Nitro at C4 | 159–161 | Insoluble | Anticancer agents |

| 4,5-Dichloroimidazole | Cl at C4 and C5 | 179–182 | Insoluble | Pharmaceutical intermediates, agrochemicals |

Data compiled from PubChem, Sigma-Aldrich, and Alfa Aesar.

Significance in Heterocyclic Research

4,5-Dichloroimidazole serves as a versatile building block in heterocyclic synthesis. Its chlorine atoms act as leaving groups, facilitating substitutions with amines, alkoxides, or other nucleophiles. This reactivity underpins its role in synthesizing complex heterocycles, such as tetrazoles, benzimidazoles, and pyridyl derivatives. Notably, its use in preparing tetrazole derivatives via azo intermediates has been documented, with applications in antimicrobial and anticancer research. Additionally, its ability to form stable metal complexes, such as phosphinite ligands, highlights its utility in catalytic systems.

Current Research Landscape

Recent advancements in 4,5-dichloroimidazole research focus on sustainable synthesis methods and expanded applications. The global market, valued at $450 million in 2023, is projected to grow at 6.8% CAGR, driven by demand in pharmaceuticals (60% usage) and agrochemicals (15%). Key trends include:

- Green Chemistry Initiatives: Development of eco-friendly synthetic routes to reduce waste and energy consumption.

- Nanoparticle Applications: Incorporation into silver-carbene complexes for biomedical applications, such as antimicrobial coatings.

- Enzyme Inhibition Studies: Exploration in biochemical research to target metabolic pathways.

Direct Synthesis Approaches

The synthesis of 4,5-dichloroimidazole employs several direct chlorination methodologies, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [1] [5]. The most established approach involves the electrophilic chlorination of imidazole using phosphorus pentachloride, which provides excellent regioselectivity for the 4,5-positions [22]. This method typically operates at elevated temperatures ranging from 80 to 140 degrees Celsius and achieves yields between 65 and 85 percent with high selectivity for the desired dichlorinated product [37].

Alternative chlorinating agents include chlorine gas, which can be employed under milder conditions at room temperature but often results in mixed isomeric products [31]. The reaction with chlorine gas proceeds through an electrophilic aromatic substitution mechanism, where the imidazole ring acts as a nucleophile attacking the electrophilic chlorine species [29] [31]. N-chlorosuccinimide represents another viable chlorinating reagent, operating at temperatures between 60 and 80 degrees Celsius with moderate selectivity and yields ranging from 60 to 75 percent [32] [33].

Chloramine-T has emerged as an environmentally friendly chlorinating agent, enabling room temperature synthesis with reaction times as short as 30 minutes to 2 hours [33]. This method demonstrates high selectivity for the desired 4,5-dichloroimidazole product and achieves yields between 75 and 90 percent under neat conditions without requiring organic solvents [33]. The mechanism involves the formation of an active chlorinating species that selectively targets the electron-rich positions of the imidazole ring [33].

Table 1: Direct Synthesis Approaches for 4,5-Dichloroimidazole

| Method | Starting Material | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Phosphorus Pentachloride | Imidazole | 80-140 | 2-4 hours | 65-85 | High 4,5-selectivity |

| Chlorine Gas | Imidazole | Room Temperature | 1-2 hours | 70-90 | Mixed isomers |

| N-Chlorosuccinimide | Imidazole | 60-80 | 3-6 hours | 60-75 | Moderate selectivity |

| Chloramine-T | Imidazole | Room Temperature | 0.5-2 hours | 75-90 | High selectivity |

| Sodium Hypochlorite | Imidazole | 0-25 | 2-4 hours | 45-65 | Low selectivity |

Sodium hypochlorite offers a cost-effective alternative but suffers from poor selectivity and lower yields [8] [30]. The reaction typically requires careful pH control and proceeds through the formation of imidazole chloramines as intermediates [8] [29]. The chlorination process is pH-dependent, with optimal conditions requiring acidic media to enhance the electrophilic character of the chlorinating species [8] [29].

Green Synthesis Methodologies

Deep Eutectic Solvent Applications

Deep eutectic solvents have gained significant attention as sustainable reaction media for imidazole synthesis and derivatization [11] [13]. These solvents, composed of hydrogen bond donors and acceptors, offer unique properties including low volatility, biodegradability, and tunability through variation of component ratios [13] [17]. A representative deep eutectic solvent system comprising choline chloride and urea in a 1:2 molar ratio demonstrates exceptional performance for imidazole chemistry [11] [13].

The application of deep eutectic solvents to 4,5-dichloroimidazole synthesis provides several advantages over conventional organic solvents [11] [17]. The hydrogen bonding network within the deep eutectic solvent stabilizes charged intermediates, facilitating electrophilic chlorination reactions [13] [17]. Reaction temperatures typically range from 60 to 80 degrees Celsius, with reaction times extending from 60 to 120 minutes [11] [14].

The recyclability of deep eutectic solvents represents a crucial advantage for sustainable synthesis [11] [13]. These solvent systems can be recovered and reused for multiple reaction cycles, with studies demonstrating maintained catalytic activity for five or more consecutive runs [11]. The ternary deep eutectic solvent composed of dimethyl urea, tin chloride, and hydrochloric acid has shown particular promise for multicomponent imidazole synthesis [11].

Sustainable Reaction Conditions

Microwave-assisted synthesis offers exceptional energy efficiency for 4,5-dichloroimidazole preparation [14] [15]. This methodology operates under solvent-free conditions at temperatures between 120 and 150 degrees Celsius with dramatically reduced reaction times of 10 to 20 minutes [14] [15]. The microwave irradiation provides uniform heating and enhanced reaction rates through direct molecular activation [14] [16].

Ultrasound irradiation represents another green technology applicable to imidazole chemistry [14]. The acoustic cavitation generated by ultrasound waves creates localized high-temperature and high-pressure conditions that accelerate chemical reactions [14]. Water-ethanol mixtures serve as environmentally benign solvent systems for ultrasound-promoted synthesis [14] [15].

Ball milling techniques enable completely solvent-free synthesis of imidazole derivatives [14]. This mechanochemical approach operates at room temperature with reaction times typically ranging from 15 to 30 minutes [14]. The mechanical energy input facilitates bond formation and breaking without requiring thermal activation or organic solvents [14].

Table 2: Green Synthesis Methodologies for Imidazole Derivatives

| Green Method | DES/Solvent Composition | Temperature (°C) | Time (min) | Energy Efficiency | Recyclability |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 60-80 | 60-120 | High | 5+ cycles |

| Microwave-Assisted | Solvent-free | 120-150 | 10-20 | Very High | N/A |

| Ultrasound Irradiation | Water:Ethanol (1:1) | Room Temperature | 30-60 | High | Limited |

| Ball Milling | Solvent-free | Room Temperature | 15-30 | Very High | N/A |

| Ionic Liquid Medium | Imidazolium-based | 80-100 | 90-150 | Moderate | 3-5 cycles |

Ionic liquids provide an additional sustainable medium for imidazole synthesis [17]. Imidazolium-based ionic liquids demonstrate particular compatibility with imidazole chemistry due to structural similarities [17]. These systems offer tunability through anion variation and demonstrate recyclability for three to five reaction cycles [17].

Functionalization Strategies

N-Alkylation Pathways

N-alkylation of 4,5-dichloroimidazole proceeds through nucleophilic substitution mechanisms involving deprotonation of the imidazole nitrogen followed by alkylation with appropriate electrophiles [18] [19]. The process typically employs alkyl halides as electrophilic partners in the presence of strong bases such as potassium carbonate or sodium hydride [19] [20]. Optimal reaction conditions involve dimethylformamide as solvent at temperatures around 80 degrees Celsius [19].

The regioselectivity of N-alkylation depends on the electronic properties of the imidazole ring and the nature of the alkylating agent [19] [20]. The presence of electron-withdrawing chlorine substituents at the 4,5-positions influences the nucleophilicity of the nitrogen atoms, typically favoring N1-alkylation over N3-alkylation [18] [20]. Reaction yields generally range from 70 to 95 percent with high regioselectivity [19].

Mechanistic studies have revealed that the alkylation process follows a bimolecular nucleophilic substitution pathway [19] [39]. The reaction rate depends on both the nucleophilicity of the imidazolide anion and the electrophilicity of the alkyl halide [19]. Primary alkyl halides demonstrate superior reactivity compared to secondary or tertiary counterparts due to reduced steric hindrance [19].

The synthesis of 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide exemplifies the application of N-alkylation methodology [4] [18]. This compound serves as a precursor for silver-carbene complex formation and demonstrates the versatility of N-alkylation strategies [4] [18]. The reaction proceeds through sequential alkylation steps, with careful control of stoichiometry preventing over-alkylation [18].

Ring Modification Techniques

Ring modification of 4,5-dichloroimidazole encompasses various strategies including nucleophilic substitution of chlorine atoms, electrophilic functionalization at the C2-position, and halogen exchange reactions [20] [22]. Nucleophilic substitution reactions enable replacement of chlorine atoms with diverse functional groups including amines, thiols, and alkoxides [20].

The reactivity of the chlorine substituents toward nucleophilic attack depends on their electronic environment and the nature of the attacking nucleophile [22]. Electron-rich nucleophiles such as amines demonstrate high reactivity toward the electron-deficient chlorinated positions . Reaction conditions typically involve elevated temperatures and polar aprotic solvents to facilitate nucleophilic attack [20].

C2-functionalization of 4,5-dichloroimidazole proceeds through electrophilic substitution mechanisms [20] [22]. The electron-withdrawing effect of the chlorine substituents activates the C2-position toward electrophilic attack [20]. Common electrophiles include aldehydes, acid chlorides, and halogenating agents [20] [22].

Metal-catalyzed cross-coupling reactions provide access to carbon-carbon bond formation at the chlorinated positions [20]. Palladium-catalyzed reactions enable coupling with organometallic reagents such as organoboranes and organostannanes [20]. These reactions typically require elevated temperatures around 120 degrees Celsius and demonstrate yields ranging from 60 to 85 percent [20].

Table 3: Functionalization Strategies for 4,5-Dichloroimidazole

| Functionalization Type | Reagent System | Typical Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| N1-Alkylation | Alkyl halides/Base | DMF, K₂CO₃, 80°C | 70-95 | High |

| N1-Arylation | Aryl halides/Catalyst | Pd catalyst, 120°C | 60-85 | Moderate |

| C2-Functionalization | Electrophilic reagents | Various electrophiles | 55-80 | Variable |

| Ring Substitution | Nucleophilic substitution | Nucleophiles, heat | 65-90 | High |

| Halogen Exchange | Metal-catalyzed | Transition metal catalyst | 70-85 | Moderate |

Halogen exchange reactions enable selective replacement of chlorine atoms with other halogens or pseudohalogens [20]. These transformations often employ transition metal catalysts and proceed through oxidative addition-reductive elimination mechanisms [20]. The electronic properties of the desired halogen substituent influence the reaction outcome and selectivity [20].

Scale-up Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of 4,5-dichloroimidazole requires careful consideration of multiple factors including reactor design, heat transfer efficiency, safety protocols, and economic viability [24] [25]. Laboratory synthesis typically employs batch reactors with magnetic stirring and oil bath heating, while industrial processes demand continuous flow systems with sophisticated temperature control [25] [27].

Heat transfer represents a critical challenge in scale-up operations due to the exothermic nature of chlorination reactions [24] [28]. Laboratory-scale reactions benefit from efficient heat dissipation through high surface-area-to-volume ratios, while industrial reactors require specialized heat exchangers and cooling systems [25]. Temperature gradients within large-scale reactors can lead to reduced selectivity and formation of unwanted byproducts [25].

Mixing efficiency becomes increasingly important at industrial scales where mass transfer limitations can significantly impact reaction rates and product quality [25] [28]. High-efficiency mixing systems including turbine impellers and static mixers ensure uniform distribution of reactants and maintain consistent reaction conditions throughout the reactor volume [25].

The handling of chlorinating agents, particularly chlorine gas and phosphorus pentachloride, requires comprehensive safety systems at industrial scales [25] [27]. These systems include gas detection monitors, emergency shutdown procedures, and specialized ventilation systems to prevent exposure and environmental release [25]. Continuous monitoring of reaction parameters enables rapid response to process deviations [25].

Table 4: Scale-up Considerations for Industrial Applications

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |

|---|---|---|---|---|

| Reactor Type | Round bottom flask | Jacketed reactor | Continuous flow reactor | Heat transfer |

| Temperature Control | Oil bath/Hot plate | Circulating fluid | Heat exchangers | Temperature gradients |

| Mixing Requirements | Magnetic stirring | Mechanical stirring | High-efficiency mixing | Mass transfer limitations |

| Safety Considerations | Fume hood | Local ventilation | Comprehensive safety systems | Chlorine gas handling |

| Waste Management | Small volumes | Solvent recovery | Full recovery systems | Byproduct formation |

| Process Economics | Material cost focus | Process optimization | Energy efficiency focus | Capital investment |

Waste management and solvent recovery systems become economically essential at industrial scales [25] [28]. The implementation of distillation units, extraction systems, and waste treatment facilities enables recovery of valuable solvents and minimizes environmental impact [25]. Process economics shift from material cost considerations at laboratory scale to energy efficiency and capital utilization at industrial scale [25].

Process analytical technology enables real-time monitoring of reaction progress and product quality during industrial production [25]. Spectroscopic techniques including infrared and nuclear magnetic resonance spectroscopy provide continuous feedback for process control and optimization [25]. These analytical systems integrate with automated control systems to maintain consistent product specifications [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant